2,3-Dimethylmaleic anhydride
Overview
Description
2,3-Dimethylmaleic anhydride is a butenolide, a 5-membered cyclic anhydride with a double bond between carbon atoms C2 and C3 . It is used as a reagent in the preparation of maleimides and also employed as an amino group protecting agent for superoxide dismutase .
Synthesis Analysis
The reaction of n-butylamine with 2,3-dimethylmaleic anhydride has been studied, with the effects of solvent, basic catalyst, and temperature investigated to optimize the reaction conditions for the efficient synthesis of dimethylmaleamic acids .Molecular Structure Analysis
2,3-Dimethylmaleic anhydride is a 5-membered cyclic anhydride with a double bond between carbon atoms C2 and C3. The double bond locks the molecule in a planar conformation and stabilizes the acid anhydride against hydration .Chemical Reactions Analysis
2,3-Dimethylmaleic anhydride can participate in various reactions. It acts as a reagent in the preparation of maleimides and is also employed as an amino group protecting agent for superoxide dismutase . It serves as a reactant in the dissociation of ribosomal proteins .Physical And Chemical Properties Analysis
2,3-Dimethylmaleic anhydride has a melting point range of 92-95°C . It has a density of 1.107 g/cm3 at 100°C .Scientific Research Applications
Preparation of Maleimides
2,3-Dimethylmaleic anhydride: is utilized as a key reagent in the synthesis of maleimides . Maleimides are valuable compounds in organic chemistry due to their reactivity and role in various chemical transformations. They serve as important intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The anhydride’s reactivity allows for the efficient construction of maleimide frameworks, which can be further functionalized for diverse applications .
Amino Group Protecting Agent
In biochemical research, protecting groups are essential for the temporary modification of functional groups to prevent unwanted reactions. 2,3-Dimethylmaleic anhydride acts as a protecting agent for amino groups, particularly in proteins like superoxide dismutase (SOD). This application is crucial in studying and modifying proteins without affecting their amino functionalities .
Dissociation of Ribosomal Proteins
Ribosomes are complex molecular machines responsible for protein synthesis. 2,3-Dimethylmaleic anhydride is employed in the dissociation of ribosomal proteins, which is a critical step in understanding their structure and function. This application is significant in the field of molecular biology, where insights into ribosomal assembly and protein synthesis can lead to advancements in antibiotic development .
Preparation of Dimethylmaleic Acid Dimethyl Ester
The compound is used in the preparation of dimethylmaleic acid dimethyl ester , a derivative that finds applications in organic synthesis. This ester can be used as a building block for various synthetic routes, contributing to the creation of complex organic molecules .
Insect Acetylcholinesterase Inhibition
2,3-Dimethylmaleic anhydride: has been studied for its inhibitory effect on insect acetylcholinesterase (AChE), an enzyme crucial for nerve signal transmission. The compound’s ability to inhibit AChE can lead to the development of new insecticides, offering an alternative to traditional pesticides and addressing the issue of pesticide resistance .
Antioxidant System Impairment in Insects
Research has shown that 2,3-Dimethylmaleic anhydride can cause significant impairment in the antioxidant system of insects. This includes alterations in superoxide dismutase and catalase activities, along with changes in reduced glutathione levels. These effects contribute to the compound’s potential as an insecticidal agent .
Molecular Docking Studies
2,3-Dimethylmaleic anhydride: has been subject to molecular docking studies to understand its interaction with biological targets such as AChE. These studies provide insights into the compound’s mode of action at the molecular level, which is essential for the rational design of more effective and selective insecticides .
Biochemical Efficacy Evaluation
The biochemical efficacy of 2,3-Dimethylmaleic anhydride against various insect species has been evaluated. Studies have assessed its knockdown activity and overall toxicity, which are important parameters in determining its suitability as an insect control agent .
Mechanism of Action
Target of Action
2,3-Dimethylmaleic anhydride (DMMA) primarily targets the cells and tissues within the microenvironment of solid tumors . It interacts with the negatively charged cell membranes, promoting cell internalization .
Mode of Action
DMMA-modified nanocarriers, capable of charge reversal, can transform their charge from negative to positive upon reaching the tumor site . This enhances tumor penetration via transcytosis .
Biochemical Pathways
The modification of nanocarriers with DMMA and its derivatives, which are responsive to weak acid stimulation, represents a significant advance in the field of charge-reversal nanomedicines . They play a role in charge reversal, shell detachment, size shift, and ligand reactivation mechanisms .
Pharmacokinetics
The acid-sensitive amide bonds formed by DMMA exhibit stability under normal physiological conditions, thereby effectively extending the circulation time of the carrier in vivo .
Result of Action
The result of DMMA’s action is the enhanced efficacy of nanomedicines, particularly in the context of solid tumors . By promoting cell internalization and enhancing tumor penetration, DMMA-modified nanocarriers can overcome the substantial and complex physical barriers in the tumor tissue .
Action Environment
The action of DMMA is influenced by the pH environment. Its derivatives are responsive to weak acid stimulation, which is a characteristic feature of the tumor microenvironment . This pH responsiveness allows DMMA to exhibit its charge reversal properties effectively within the tumor site .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethylfuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGALGYVFGDXIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061103 | |
Record name | 2,5-Furandione, 3,4-dimethyl- | |
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Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white plates; [MSDSonline] | |
Record name | 2,3-Dimethylmaleic anhydride | |
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Boiling Point |
223 °C | |
Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOL IN WATER | |
Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
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Density |
1.107 AT 100 °C/4 °C | |
Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,3-Dimethylmaleic anhydride | |
CAS RN |
766-39-2 | |
Record name | Dimethylmaleic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dimethylmaleic anhydride | |
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Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
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Record name | 2,5-Furandione, 3,4-dimethyl- | |
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Record name | 2,5-Furandione, 3,4-dimethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |
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Record name | Dimethylmaleic anhydride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.059 | |
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Record name | DIMETHYLMALEIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PP3N541QA | |
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Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
96 °C | |
Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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